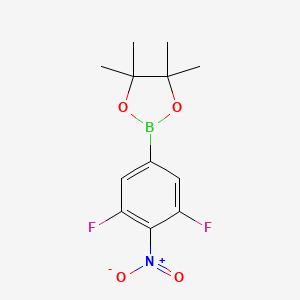

2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

Structure and Key Features:

This compound (CAS: 2377610-72-3) is a boronate ester featuring a 3,5-difluoro-4-nitrophenyl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. The nitro group at the para position and fluorine atoms at meta positions create a strongly electron-withdrawing environment, influencing its reactivity in cross-coupling reactions. The dioxaborolane moiety enhances solubility in organic solvents, making it suitable for Suzuki-Miyaura couplings .

Molecular Formula: C₁₂H₁₃BF₂NO₄ (calculated based on substituent analysis and analogous compounds in –17).

Applications:

Primarily used as an intermediate in pharmaceutical synthesis and materials science, particularly where electron-deficient aryl groups are required.

特性

IUPAC Name |

2-(3,5-difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(16(17)18)9(15)6-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEFYYDQOMVAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Boronic Acid Formation: The starting material, 3,5-difluoro-4-nitrobenzene, undergoes a reaction with a boronic acid derivative under specific conditions to form the boronic ester intermediate.

Tetramethylation: The boronic ester intermediate is then subjected to a tetramethylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Palladium catalysts and bases such as sodium carbonate are often used in Suzuki-Miyaura reactions.

Major Products Formed:

Oxidation Products: Nitroso derivatives and nitrate esters.

Reduction Products: Amines and their derivatives.

Substitution Products: Biaryl compounds formed through cross-coupling reactions.

科学的研究の応用

This compound has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds.

Biology: It can be employed in the development of fluorescent probes and imaging agents.

Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer agents.

Industry: It is utilized in the production of advanced materials and polymers.

作用機序

The mechanism by which 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in chemical reactions as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various organic transformations. The difluoro-nitrophenyl group can influence the electronic properties of the compound, affecting its reactivity and selectivity in reactions.

類似化合物との比較

Structural and Electronic Differences

The table below compares key structural features and electronic effects of the target compound with analogues:

Key Observations :

- Electron-Withdrawing Groups (EWG): The target compound’s 3,5-F and 4-NO₂ substituents create a stronger EWG effect than analogues with single F or NO₂ groups. This enhances electrophilicity at the boron center, facilitating nucleophilic attacks in cross-couplings .

- Steric Effects : Ortho-substituted analogues (e.g., PN-3589) show reduced reactivity due to steric hindrance near the boron atom .

- Hybrid Effects : Compounds with mixed substituents (e.g., Cl and OCH₃ in ) balance electronic effects, enabling tunable reactivity .

Reactivity in Suzuki-Miyaura Couplings

Suzuki-Miyaura reactions are highly sensitive to electronic and steric environments. Below is a comparison of coupling efficiencies:

*Inferred from analogous reactions.

Key Findings :

Stability and Handling

- Thermal Stability : Nitro-substituted boronates are generally stable below 100°C but may decompose at higher temperatures. Fluorinated analogues (e.g., target compound) exhibit greater thermal stability than chlorinated ones .

- Sensitivity : Nitro groups pose explosion risks under reducing conditions, requiring careful handling compared to methoxy or methyl-substituted compounds .

生物活性

The compound 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has gained attention for its potential biological activities. This article reviews the biological properties of this compound based on recent research findings and case studies.

- Molecular Formula : C₁₂H₁₅B F₂N O₄

- Molecular Weight : 267.06 g/mol

- CAS Number : 1218791-09-3

The structure of the compound features a boron atom coordinated to two oxygen atoms in a cyclic dioxaborolane framework and a nitrophenyl substituent that contributes to its biological activity.

Research indicates that dioxaborolanes can interact with biological systems through various mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that they can influence ROS levels in cells, potentially leading to apoptosis in cancer cells.

- Targeting Nitric Oxide Synthases (NOS) : Certain derivatives have shown efficacy in inhibiting different NOS isozymes, which are crucial in various physiological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating significant cytotoxicity.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro.

- Case Study : A study demonstrated that treatment with this compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 40% .

Case Studies

- Study on Breast Cancer Cells : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers.

- Inflammation Model : In vivo studies using mice showed that administration of the compound significantly reduced paw swelling in a carrageenan-induced inflammation model.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting a fluorinated aryl halide (e.g., 3,5-difluoro-4-nitrobenzene derivatives) with pinacolborane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) in tetrahydrofuran (THF) at 60–80°C . Optimizing stoichiometry (1:1.2 molar ratio of aryl halide to borane) and reaction time (12–24 hours) improves yields (~70–85%) .

Q. Which characterization techniques are critical for verifying the purity and structure of this compound?

Key methods include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and boron-diol interactions.

- X-ray Crystallography : Resolves the dioxaborolane ring geometry and aryl group orientation .

- HPLC : Quantifies purity (>95% required for cross-coupling applications) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₅BF₂N₂O₄: 328.1) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

It serves as a boronate ester partner, reacting with aryl halides (e.g., bromobenzene derivatives) under Pd catalysis. Example conditions:

- Catalyst: Pd(OAc)₂ (2 mol%) with SPhos ligand.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: K₂CO₃ or CsF.

- Temperature: 80–100°C for 6–12 hours . The nitro and fluorine groups enhance electrophilicity, accelerating transmetallation steps .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -NO₂, -F) influence the reactivity of this compound in cross-coupling reactions?

The 3,5-difluoro-4-nitrophenyl group increases electrophilicity at the boron center, improving oxidative addition efficiency. However, excessive electron deficiency can reduce solubility, necessitating polar aprotic solvents (e.g., DMSO). Comparative studies show:

| Substituent Pattern | Reaction Yield (%) | Optimal Solvent |

|---|---|---|

| 3,5-Difluoro-4-nitro | 78–85 | DMSO |

| 4-Nitro (no F) | 65–72 | THF |

| This data highlights the balance between electronic activation and solubility . |

Q. What strategies resolve contradictions in reported reaction yields when scaling up synthesis?

Discrepancies often arise from:

- Oxygen Sensitivity : Boron intermediates degrade in air; use Schlenk-line techniques or gloveboxes.

- Catalyst Loading : Scale-up requires adjusted Pd ratios (1.5–2 mol% vs. 1 mol% in small-scale).

- Purification : Column chromatography with silica gel (hexane:ethyl acetate = 4:1) effectively removes Pd residues .

Q. How can solvent and base selection mitigate side reactions during cross-coupling?

- Bases : CsF minimizes protodeboronation vs. K₂CO₃, which can hydrolyze the dioxaborolane ring.

- Solvents : DMF stabilizes Pd intermediates but may form dimethylamine byproducts; DMSO offers higher thermal stability. Example optimization:

| Condition | Yield (%) | Side Products (%) |

|---|---|---|

| DMSO + CsF | 82 | <5 |

| THF + K₂CO₃ | 68 | 15–20 |

Q. What are the best practices for long-term storage to prevent decomposition?

Store under inert atmosphere (Ar or N₂) at 4–8°C in amber vials. Avoid moisture; desiccants (e.g., molecular sieves) extend stability (>12 months). Degradation is indicated by NMR peak broadening at δ 1.3 ppm (dioxaborolane methyl groups) .

Methodological Considerations

- Handling Air-Sensitive Intermediates : Use syringe techniques for borane transfers under inert gas .

- Troubleshooting Low Yields : Check for residual moisture (Karl Fischer titration) or Pd catalyst deactivation (XPS analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。